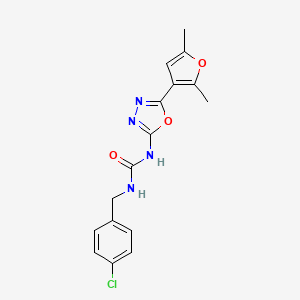

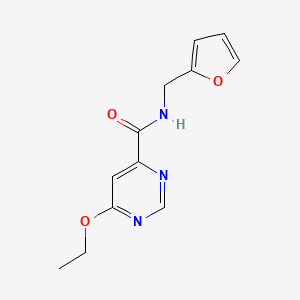

![molecular formula C15H22Cl2N2O B2503700 2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride CAS No. 1803596-54-4](/img/structure/B2503700.png)

2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride is a useful research compound. Its molecular formula is C15H22Cl2N2O and its molecular weight is 317.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimalarial Activity

2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride has been researched for its potential antimalarial properties. A study explored the synthesis and quantitative structure-activity relationships of a series of related compounds, finding that certain structural modifications correlate with increasing antimalarial potency against Plasmodium berghei in mice. The study suggests that these properties might be promising for clinical trials in humans due to the excellent activity against resistant strains of the parasite and favorable pharmacokinetic properties, indicating potential for extended protection against infection after oral administration (Werbel et al., 1986).

2. Influence on Blood Platelet Aggregation

Another aspect of this compound's research focuses on its derivatives as inhibitors of blood platelet aggregation. A particular derivative was found to inhibit ADP-induced aggregation of blood platelets, selected from a series of synthesized compounds. Though the derivative showed potential, further studies on its therapeutic ratio suggested an unfavorable profile, indicating the need for cautious consideration in potential therapeutic applications (Grisar et al., 1976).

3. Anti-Cancer Activity

Research into amino alcohol acrylonitriles, including structures similar to this compound, has indicated potential in cancer therapy. Modifications to the acetamide moiety in certain analogues have resulted in enhanced activity against breast and colon cancer cell lines. Notably, the presence of an amino alcohol hydroxyl group was pivotal, showing broad activity modulated via the Aryl Hydrocarbon Receptor pathway (Baker et al., 2020).

4. Neuropharmacological Activity

Studies have also explored the neuropharmacological profile of compounds structurally similar to this compound. These compounds have been evaluated for their potential as serotonin receptor inverse agonists, indicating possible applications in treating psychosis. The research suggests that compounds with similar pharmacological profiles and improved oral bioavailability may have potential in this therapeutic area (Vanover et al., 2004).

5. Metabolic Pathway Analysis

The metabolic pathway of compounds including this compound has been studied, particularly focusing on the enzymes involved in the metabolism of related compounds. Understanding the metabolic pathways can provide insights into the efficacy, safety, and potential drug interactions of these compounds (Sasaki et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

2-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O.ClH/c1-12-4-2-3-5-13(12)11-18-8-6-14(7-9-18)17-15(19)10-16;/h2-5,14H,6-11H2,1H3,(H,17,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIASVMTSKJDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

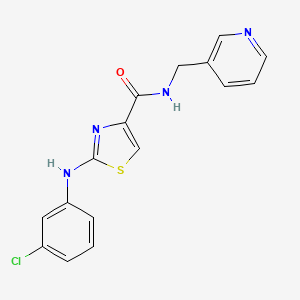

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

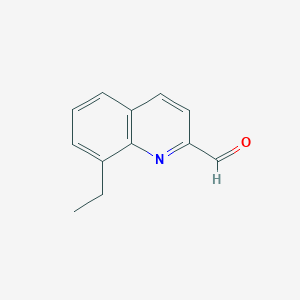

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

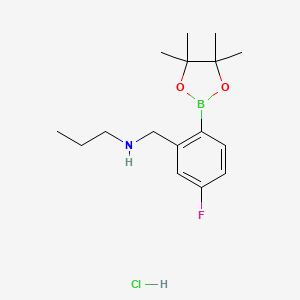

![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)

![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)

![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)